![molecular formula C6H17NO2Si B1293533 3-(Dimethoxymethylsilyl)propylamine CAS No. 3663-44-3](/img/structure/B1293533.png)
3-(Dimethoxymethylsilyl)propylamine
Overview
Description
3-(Dimethoxymethylsilyl)propylamine, also known as γ-Aminopropylmethyldimethoxysilane, is a chemical compound used in industrial and scientific research . It is also known by other names such as methyldimethoxy-3-aminopropylsilane and 3-Aminopropyldimethoxymethylsilane . It acts as an adhesion promoter between inorganic materials (glass, metal, fillers, etc.) and organic polymers (thermosets, thermoplastics, and elastomers) and as a surface modifier .
Synthesis Analysis
The synthesis of 3-(Dimethoxymethylsilyl)propylamine involves a reaction in ethanol . In one example, 17.1 parts of allylamine, 0.3 part of carbazole, 0.00005 part as platinum atom of the same platinum complex as in Example 1 were charged, 31.8 parts of methyldimethoxysilane were added dropwise at 40° C. over 5 minutes, followed further by continuing stirring for 4 hours while maintaining the liquid temperature at 60° C .Molecular Structure Analysis
The molecular formula of 3-(Dimethoxymethylsilyl)propylamine is C6H17NO2Si . It is a colorless, strongly alkaline liquid with an amine smell .Chemical Reactions Analysis
In a study, 3-(Dimethoxymethylsilyl)propylamine was used as a precursor in a room-temperature process for synthesizing CsPbBr3@SiO2 . With the help of this compound, a complete shell structure formed by silane can be coated .Physical And Chemical Properties Analysis
3-(Dimethoxymethylsilyl)propylamine is a colorless, strongly alkaline liquid with an amine smell . It is very sensitive to hydrolysis .Scientific Research Applications
Adhesives and Sealants
3-(Dimethoxymethylsilyl)propylamine (DMMP) is a versatile amine-based compound used in the adhesives and sealants industry . It is known for its excellent adhesion properties, making it a popular choice for many applications .
Curing Agent
DMMP is used as a curing agent in a variety of adhesives and sealants . Its unique chemical structure allows it to react with other compounds to harden or cure them, making the resulting product more durable and resistant to environmental factors .
Cross-linking Agent
In addition to being a curing agent, DMMP also serves as a cross-linking agent . This means it can help form chemical bonds between different polymer chains, improving the strength and stability of the final product .
Accelerator
DMMP is used as an accelerator in the production of certain types of adhesives and sealants . This means it can speed up the chemical reactions that occur during the production process, reducing the time it takes to produce the final product .
Catalyst in Polyurethane and Polyurea Elastomers Production
DMMP is used as a catalyst in the production of polyurethane and polyurea elastomers . These materials are widely used in various industries due to their excellent mechanical properties and resistance to wear and tear .
Coating Shell Formation
DMMP has been reported as a precursor to form coating shell . The solution of Perovskite Quantum Dots (PQDs) and DMMP were mixed in the open air at room temperature to form the coating shell .
Mechanism of Action
Target of Action
It is known to be used as a precursor in the synthesis of silica-coated quantum dots .
Mode of Action
3-(Dimethoxymethylsilyl)propylamine interacts with its targets by forming a complete shell structure around them. This is achieved through a room-temperature process without the need for an inert gas . The compound contains an amino group (–NH2) that could promote the absorption of light .
Biochemical Pathways
It plays a crucial role in the synthesis of silica-coated quantum dots, which have applications in optoelectronics .
Result of Action
The use of 3-(Dimethoxymethylsilyl)propylamine in the synthesis of silica-coated quantum dots results in products with good crystallinity and a cubic phase structure . These quantum dots emit an adjustable green wavelength (521 nm to 533 nm) with high photoluminescence quantum yield .
Action Environment
The action of 3-(Dimethoxymethylsilyl)propylamine is influenced by environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or argon) at 2–8 °C . It is also recommended to avoid dust formation and inhalation of mist, gas, or vapors .
Safety and Hazards
Future Directions
The compound has been used in the synthesis of CsPbBr3@SiO2, which exhibits excellent optical properties and has potential applications in light-emitting diodes . The light-emitting diode encapsulated with CsPbBr3@SiO2 showed a cold-white light characteristic . This suggests potential future directions in the field of optoelectronics.
properties
IUPAC Name |
3-[dimethoxy(methyl)silyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17NO2Si/c1-8-10(3,9-2)6-4-5-7/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAASQNKCWTPKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCCN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904533 | |
Record name | 3-(Dimethoxymethylsilyl)propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethoxymethylsilyl)propylamine | |
CAS RN |
3663-44-3 | |
Record name | γ-Aminopropylmethyldimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3663-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Dimethoxymethylsilyl)propylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Dimethoxymethylsilyl)propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(dimethoxymethylsilyl)propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.836 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-(Dimethoxymethylsilyl)propylamine interact with graphene oxide, and what are the observed effects?
A1: 3-(Dimethoxymethylsilyl)propylamine can modify the surface of graphene oxide (GO). [] The amine group likely interacts with the oxygen-containing functional groups on the GO surface, while the dimethoxymethylsilyl group can undergo hydrolysis and condensation reactions, potentially leading to covalent bonding with GO. This modification introduces new functional groups to the GO sheets and can significantly improve its dispersibility in certain solvents like dimethylsulfoxide. []
Q2: Can you elaborate on the role of 3-(Dimethoxymethylsilyl)propylamine in synthesizing silica-coated materials?
A2: Research indicates that 3-(Dimethoxymethylsilyl)propylamine plays a crucial role in synthesizing stable CsPbBr3/SiO2 solids. [] While the specific mechanism requires further investigation, it's likely that the molecule acts as a coupling agent. Its amine group can interact with the surface of CsPbBr3, while the dimethoxymethylsilyl group facilitates the formation of a silica (SiO2) shell around the CsPbBr3 particles. This encapsulation process enhances the stability of the CsPbBr3 material, which is known to be sensitive to moisture and oxygen.
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